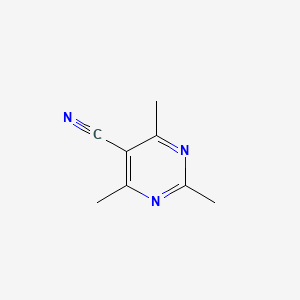
2,4,6-Trimethylpyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C8H9N3. It is a derivative of pyrimidine, characterized by the presence of three methyl groups at positions 2, 4, and 6, and a nitrile group at position 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common in industrial settings .
化学反应分析
Types of Reactions
2,4,6-Trimethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of 2,4,6-trimethylpyrimidine-5-amine.
Substitution: Formation of various substituted pyrimidines depending on the substituent introduced.
科学研究应用
2,4,6-Trimethylpyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents targeting epidermal growth factor receptor (EGFR) mutations.
Biology: The compound is studied for its role in inhibiting specific enzymes and pathways in biological systems.
作用机制
The mechanism of action of 2,4,6-Trimethylpyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, in medicinal applications, it acts as an ATP mimetic, inhibiting tyrosine kinase activity of EGFR by binding to its active site. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 2,4,6-Trimethylpyridine-3,5-dicarbonitrile
- 2,4,6-Trichloropyrimidine
- 2,4-Dichloropyrimidine
Uniqueness
2,4,6-Trimethylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups provide steric hindrance, affecting its reactivity and interaction with biological targets. Additionally, the nitrile group at position 5 offers a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
属性
IUPAC Name |
2,4,6-trimethylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-8(4-9)6(2)11-7(3)10-5/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCAVKQSDIRQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine](/img/structure/B13091860.png)
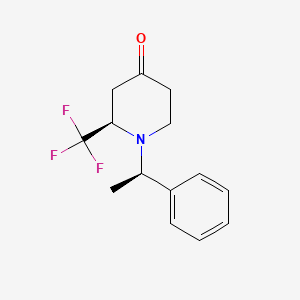
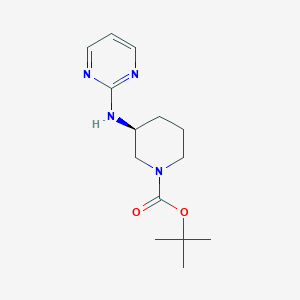
![2-[(Azetidin-3-yloxy)methyl]-1H-imidazole](/img/structure/B13091877.png)
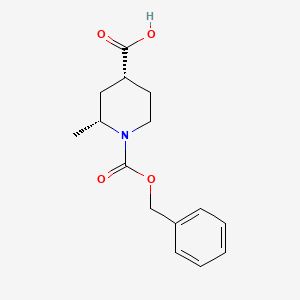
![1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]-](/img/structure/B13091885.png)
![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13091886.png)
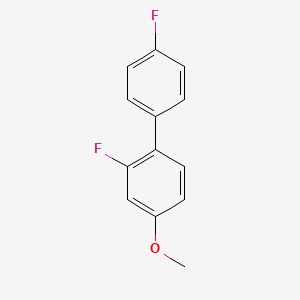
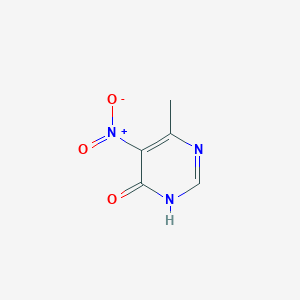
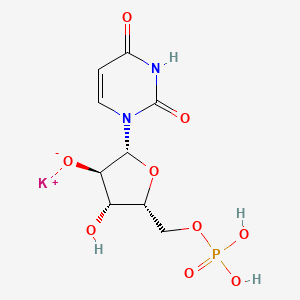

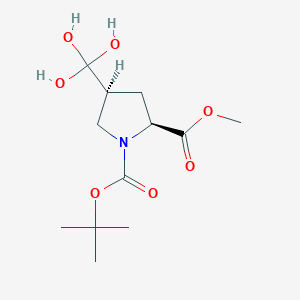
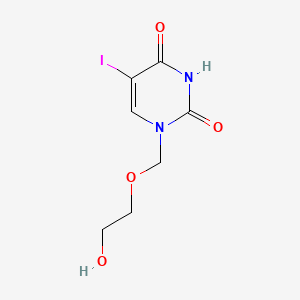
![2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13091949.png)
